molecular formula C17H20N2O5 B557143 Boc-D-Trp(For)-OH CAS No. 64905-10-8

Boc-D-Trp(For)-OH

Cat. No. B557143
CAS RN: 64905-10-8
M. Wt: 332.4 g/mol
InChI Key: IHXHBYFWSOYYTR-CYBMUJFWSA-N
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Description

Boc-D-Trp(For)-OH is a compound that contains the amino acid tryptophan . It has a molecular weight of 304.30 g/mol and its Hill Formula is C₁₆H₂₀N₂O₄ .


Synthesis Analysis

Boc-D-Trp(For)-OH is synthesized by the ammonolysis of Boc-protected D-alanine, followed by cyclization to form a dipeptide with ninhydrin .


Molecular Structure Analysis

The molecular formula of Boc-D-Trp(For)-OH is C₁₆H₂₀N₂O₄ . The exact mass is 304.142303 Da .


Chemical Reactions Analysis

Boc-D-Trp(For)-OH has pharmacological properties, including inhibition of growth hormone release, induction of sleep, and anti-inflammatory .


Physical And Chemical Properties Analysis

Boc-D-Trp(For)-OH has a density of 1.3±0.1 g/cm3, a boiling point of 535.7±45.0 °C at 760 mmHg, and a melting point of 131-136ºC .

Scientific Research Applications

Molecularly Imprinted Polymers (MIPs)

Boc-D-Trp(For)-OH: can be employed in the creation of Molecularly Imprinted Polymers (MIPs). These polymers are designed to have selective recognition sites for specific molecules and are used for the identification and separation of chiral drugs and biomolecules. MIPs are particularly useful in high-performance liquid chromatography (HPLC), capillary electrochromatography (CEC), and supercritical fluid chromatography (SFC) for the enantioseparation of chiral compounds .

Safety And Hazards

The safety data sheet for Boc-D-Trp(For)-OH indicates that it should be handled with personal protective equipment including eyeshields and gloves . It is classified as WGK 3, which means it is highly hazardous to water .

Future Directions

As for future directions, Boc-D-Trp(For)-OH is currently used for research purposes only . Its potential applications in other areas are not mentioned in the search results.

properties

IUPAC Name

(2R)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXHBYFWSOYYTR-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427409
Record name Boc-D-Trp(For)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Trp(For)-OH

CAS RN

64905-10-8
Record name N-[(1,1-Dimethylethoxy)carbonyl]-1-formyl-D-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64905-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-Trp(For)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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